(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
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Overview
Description
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(2,5-dimethoxyphenyl)ethanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-(2,5-dimethoxyphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(2,5-dimethoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (1S)-1-(2,5-dimethoxyphenyl)ethanone.
Reduction: (1S)-1-(2,5-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol
- (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol
- (1S)-1-(2,5-dimethoxyphenyl)propan-1-ol
Uniqueness
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications.
Properties
IUPAC Name |
(1S)-1-(2,5-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBAVBMMWYLTA-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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